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Introduction: O-304 is a first-in-class, orally available, small molecule that acts as a pan-AMPK

(AMP-activated protein kinase) activator.[1][2][3] Developed by Betagenon AB, O-304 has

demonstrated significant potential in preclinical and clinical studies for the treatment of type 2

diabetes (T2D) and associated cardiovascular complications.[1][4] This technical guide

provides a comprehensive overview of O-304, including its mechanism of action, quantitative

data from key studies, detailed experimental protocols, and visualizations of relevant pathways

and workflows.

Core Mechanism of Action: A Novel Approach to
AMPK Activation
Unlike direct allosteric activators, O-304 employs a unique mechanism to enhance AMPK

activity. It functions by suppressing the dephosphorylation of the catalytic alpha subunit of

AMPK at threonine 172 (p-T172) by protein phosphatase 2C (PP2C). This inhibitory action on

PP2C-mediated dephosphorylation leads to a sustained increase in the levels of activated

(phosphorylated) AMPK without altering cellular ATP levels. The activation of AMPK by O-304
is dependent on the upstream kinase LKB1.

This sustained activation of AMPK, a master regulator of cellular energy homeostasis, triggers

a cascade of beneficial metabolic and cardiovascular effects. O-304 has been shown to
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activate various AMPK heterotrimers, containing either the β1 or β2 subunit, in a variety of cell

types, including human skeletal myotubes and hepatocytes, justifying its classification as a

pan-AMPK activator.
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Caption: O-304 Signaling Pathway.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from preclinical and clinical

studies of O-304.

Table 1: Preclinical Efficacy of O-304 in Diet-Induced
Obese (DIO) Mice
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Paramete
r

Model
Treatmen
t

Dosage Duration Result Citation

Fasted

Blood

Glucose

B6 Mice

(HFD)
O-304

100

mg/kg/day

(oral

gavage)

6 weeks

Significant

reduction

vs. vehicle

Fasted

Insulin

B6 Mice

(HFD)
O-304

100

mg/kg/day

(oral

gavage)

6 weeks

Significant

reduction

vs. vehicle

HOMA-IR
B6 Mice

(HFD)
O-304

100

mg/kg/day

(oral

gavage)

6 weeks

Significant

reduction

vs. vehicle

p-T172

AMPK

(Calf

Muscle)

B6 Mice

(HFD)
O-304

100

mg/kg/day

(oral

gavage)

8 weeks

Increased

levels vs.

vehicle

p-T172

AMPK

(Calf

Muscle)

CBA Mice

(HFD)

O-304-

HFD

0.4, 0.8, 2

mg/g
7 weeks

Dose-

dependent

increase

2-Deoxy-D-

glucose (2-

DG) uptake

Rat

Skeletal L6

Myotubes

O-304
1, 5, 10, 20

µM
-

Dose-

dependent

increase

Body

Weight

hIAPPtg

Mice (HFD)

O-304-

HFD
2 mg/g 6 weeks

Reduction

in body

weight gain

Body Fat
hIAPPtg

Mice (HFD)

O-304-

HFD
2 mg/g 6 weeks

Reduction

in body fat

gain

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Phase IIa Clinical Trial of O-304 in Type 2
Diabetes Patients (TELLUS Study)
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Paramete
r

Patient
Populatio
n

Treatmen
t

Dosage Duration Result Citation

Fasting

Plasma

Glucose

(FPG)

T2D on

Metformin

(FPG >7 &

<13.3 mM)

O-304
1000

mg/day
28 days

-0.60 mM

change

from

baseline

(p=0.0096

vs.

placebo)

HOMA-IR
T2D on

Metformin
O-304

1000

mg/day
28 days

Statistically

significant

absolute

reduction

(p=0.0097)

and

relative

reduction

(p=0.017)

within the

O-304

group

Diastolic

Blood

Pressure

T2D on

Metformin
O-304

1000

mg/day
28 days

Statistically

significant

absolute

and

relative

reduction

Systolic

Blood

Pressure

T2D on

Metformin
O-304

1000

mg/day
28 days

Statistically

significant

relative

reduction

Peripheral

Microvascu

T2D on

Metformin

O-304 1000

mg/day

28 days Statistically

significant

absolute
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lar

Perfusion

and

relative

increase

Detailed Experimental Protocols
In Vitro AMPK Dephosphorylation Assay
This assay assesses the ability of O-304 to inhibit the dephosphorylation of p-T172 AMPK by

PP2C.

Reagents: Recombinant human AMPKα/β/γ trimers, active PP2Cα, O-304 (dissolved in

DMSO), reaction buffer (e.g., 40mM HEPES, 0.5mM DTT, 0.2mg/ml gelatin), MnCl₂ or

MgCl₂.

Procedure: a. Pre-incubate AMPK trimers with varying concentrations of O-304 for a

specified time (e.g., 2 minutes) at 30°C. b. Initiate the dephosphorylation reaction by adding

PP2Cα and MnCl₂/MgCl₂. c. Incubate for a defined period (e.g., 5-15 minutes) at 30°C. d.

Terminate the reaction (e.g., by adding SDS-PAGE sample buffer). e. Analyze the levels of p-

T172 AMPK and total AMPK by Western blotting using specific antibodies.

Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-T172

AMPK to total AMPK is calculated.
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In Vitro Dephosphorylation Assay Workflow
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Caption: In Vitro Dephosphorylation Assay Workflow.

In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol outlines the general procedure for evaluating the efficacy of O-304 in a DIO

mouse model.

Animal Model: Male C57BL/6J or CBA mice are fed a high-fat diet (HFD; e.g., 60% kcal from

fat) for a specified period (e.g., 7-9 weeks) to induce obesity and insulin resistance.
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Treatment:

Oral Gavage: O-304 is suspended in a vehicle (e.g., 2% w/v methylcellulose) and

administered daily by oral gavage at a specific dose (e.g., 100 mg/kg).

Dietary Admixture: O-304 is mixed into the HFD at various concentrations (e.g., 0.4, 0.8, 2

mg/g).

Duration: Treatment duration typically ranges from 4 to 8 weeks.

Key Outcome Measures:

Metabolic Parameters: Fasting blood glucose and insulin levels are measured periodically.

HOMA-IR is calculated. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT)

are performed.

Body Composition: Body weight and fat mass are monitored.

Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and heart

are collected for analysis of pAMPK, pACC, and other relevant markers by Western

blotting or qPCR.

Microvascular Perfusion: Assessed using techniques like laser Doppler imaging.
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In Vivo DIO Mouse Study Workflow

1. Induce obesity with
High-Fat Diet
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treatment groups
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and body composition

6. Terminal tissue collection
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5. Perform GTT and ITT
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Caption: In Vivo DIO Mouse Study Workflow.

Conclusion
O-304 represents a promising therapeutic agent with a novel mechanism of action as a pan-

AMPK activator. Its ability to improve glucose homeostasis, enhance insulin sensitivity, and

exert beneficial cardiovascular effects has been demonstrated in both preclinical models and a

Phase IIa clinical trial. The data presented in this technical guide underscore the potential of O-
304 as a treatment for type 2 diabetes and its associated complications. Further clinical

development is warranted to fully elucidate its therapeutic utility in these and other metabolic

and cardiovascular diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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